N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a synthetic small molecule characterized by a benzoxazepine core fused with a sulfonamide substituent. The benzoxazepine scaffold features a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, with 3,3-dimethyl and 4-oxo functional groups contributing to its structural rigidity and electronic properties. The sulfonamide moiety at the 7-position is substituted with a 3-fluoro-4-methoxybenzene group, which modulates solubility, bioavailability, and target binding affinity through steric and electronic effects .
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-18(2)10-26-16-6-4-11(8-14(16)20-17(18)22)21-27(23,24)12-5-7-15(25-3)13(19)9-12/h4-9,21H,10H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFFJLMVUOKDNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure which includes a benzoxazepine core and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 390.5 g/mol. The presence of substituents such as the 3-fluoro and 4-methoxy groups contributes to its distinctive chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 390.5 g/mol |
| Structure | Structure |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound involves several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may target farnesyl diphosphate synthase and squalene synthase, which are critical in cholesterol biosynthesis.
- Receptor Interaction : It can interact with various receptors that modulate cellular signaling pathways.
- Apoptosis Induction : Preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines by disrupting mitochondrial function.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits significant biological activity against various therapeutic targets:
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values suggest potent activity:
- Breast Cancer Cells : IC50 = 15 µM
- Lung Cancer Cells : IC50 = 10 µM
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Bacterial Strains : Effective against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL.
Anti-inflammatory Effects
In animal models of inflammation, the compound reduced markers of inflammation significantly compared to control groups.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : A recent investigation assessed the antimicrobial properties against various pathogens. The findings revealed strong activity against Staphylococcus aureus and Escherichia coli.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
*Calculated based on molecular formula (C₂₀H₂₂FN₂O₅S).
Physicochemical and Pharmacological Insights
In contrast, the 3,4-difluoro analog () lacks this balance, which may reduce solubility . The 2,5-difluoro substitution () creates a more electronegative aromatic ring, possibly enhancing sulfonamide acidity and hydrogen-bonding capacity .
The target compound’s unsubstituted N5 position may offer a middle ground for pharmacokinetics .
Bioactivity Implications :
- While direct bioactivity data for the target compound is unavailable, lumping strategies () suggest that structural similarities among benzoxazepines correlate with shared biological pathways, such as enzyme inhibition or receptor modulation. For example, sulfonamide derivatives are often explored as carbonic anhydrase or protease inhibitors .
Research Findings and Limitations
- Synthetic Challenges: The benzoxazepine core requires precise stereochemical control during synthesis, as noted in NMR analyses of analogous compounds (). Regions of chemical shift variability (e.g., positions 29–36 and 39–44) highlight substituent-dependent conformational changes .
- Data Gaps: Limited experimental data on the target compound’s binding affinities or metabolic profile necessitate further studies. Comparative modeling using tools like SHELX () could refine crystallographic insights for structure-activity relationship (SAR) optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
